Epoxide Hydrolase Inhibitory Potency of the Oxide Derivative: 4-Phenylchalcone Oxide vs. Parent Chalcone Oxide and 4-Fluorochalcone Oxide
4-Phenylchalcone serves as the direct precursor to 4-phenylchalcone oxide (4-PCO), which is the most potent inhibitor of cytosolic epoxide hydrolase (cEH) identified in a systematic screen of over 150 compounds, achieving 50% inhibition at 6.4 × 10⁻⁸ M (64 nM) [1]. Against soluble epoxide hydrolase (sEH), 4-PCO exhibits an IC₅₀ of 0.4 µM, which represents a 100-fold potency enhancement over unsubstituted chalcone oxide (IC₅₀ = 40 µM) and a 20-fold enhancement over 4-fluorochalcone oxide (IC₅₀ = 8 µM), with all three compounds tested in parallel using recombinant rat sEH and rat liver cytosol [2]. Furthermore, 4-PCO selectively inhibits microsomal trans-stilbene oxide hydrolase while showing no activity against benzo[a]pyrene 4,5-oxide hydrolase, in contrast to classical epoxide hydrolase inhibitors such as trichloropropene oxide and cyclohexene oxide, which inhibit the latter but require millimolar concentrations to affect the former [3].
| Evidence Dimension | Soluble epoxide hydrolase (sEH) IC₅₀ |
|---|---|
| Target Compound Data | 4-Phenylchalcone oxide IC₅₀ = 0.4 µM |
| Comparator Or Baseline | Chalcone oxide IC₅₀ = 40 µM; 4-Fluorochalcone oxide IC₅₀ = 8 µM |
| Quantified Difference | 100-fold more potent than chalcone oxide; 20-fold more potent than 4-fluorochalcone oxide |
| Conditions | Recombinant rat sEH and cytosol from rat liver or inflammatory cells; substrate: trans-diphenylpropene oxide |
Why This Matters
For researchers developing sEH inhibitors for cardiovascular, inflammatory, or neuroprotective applications, 4-phenylchalcone provides access to an oxide derivative with single-digit submicromolar potency and demonstrated isoform selectivity that unsubstituted or mono-halogenated chalcones cannot match.
- [1] Mullin, C. A., & Hammock, B. D. (1982). Chalcone oxides—potent selective inhibitors of cytosolic epoxide hydrolase. Archives of Biochemistry and Biophysics, 216(2), 423–439. DOI: 10.1016/0003-9861(82)90231-4 View Source
- [2] Draper, A. J., & Hammock, B. D. (1999). Soluble epoxide hydrolase in rat inflammatory cells is indistinguishable from soluble epoxide hydrolase in rat liver. Toxicological Sciences, 50(1), 30–35. DOI: 10.1093/toxsci/50.1.30 View Source
- [3] Guenthner, T. M. (1986). Selective inhibition and selective induction of multiple microsomal epoxide hydrolases. Biochemical Pharmacology, 35(5), 839–845. PMID: 3954789 View Source
